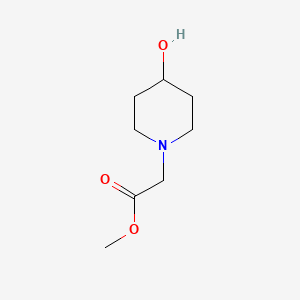

Methyl 2-(4-hydroxypiperidin-1-yl)acetate

Description

Properties

IUPAC Name |

methyl 2-(4-hydroxypiperidin-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-12-8(11)6-9-4-2-7(10)3-5-9/h7,10H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJIUZTYMERLYKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1CCC(CC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

956319-38-3 | |

| Record name | methyl 2-(4-hydroxypiperidin-1-yl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-(4-hydroxypiperidin-1-yl)acetate

Foreword

The piperidine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous pharmaceutical agents due to its ability to confer favorable pharmacokinetic properties.[1] This guide provides a detailed technical overview of a specific derivative, Methyl 2-(4-hydroxypiperidin-1-yl)acetate. While this compound is not extensively documented in dedicated scientific literature, its synthesis and characterization can be confidently extrapolated from established principles of organic chemistry and the well-documented reactivity of the 4-hydroxypiperidine moiety.[2][3] This document serves as a resource for researchers and drug development professionals, offering a proposed synthesis, predicted analytical data, and a discussion of its potential applications based on the versatile nature of its core structure.

Chemical Identity and Physicochemical Properties

Methyl 2-(4-hydroxypiperidin-1-yl)acetate is a heterocyclic organic compound featuring a piperidine ring substituted with a hydroxyl group at the 4-position and a methyl acetate group at the nitrogen atom.

| Property | Value | Source |

| IUPAC Name | methyl 2-(4-hydroxypiperidin-1-yl)acetate | |

| Molecular Formula | C₈H₁₅NO₃ | |

| Molecular Weight | 173.21 g/mol | |

| CAS Number | 120932-32-9 | |

| Appearance | Predicted: Off-white to pale yellow crystalline solid | [3] |

| Melting Point | Predicted: Similar to 4-hydroxypiperidine (85-91 °C) | [3] |

| Boiling Point | Predicted: Higher than 4-hydroxypiperidine (108-114 °C/10 mmHg) | [4] |

| Solubility | Predicted: Soluble in water and polar organic solvents |

Proposed Synthesis: N-Alkylation of 4-Hydroxypiperidine

The most direct and logical synthetic route to Methyl 2-(4-hydroxypiperidin-1-yl)acetate is the N-alkylation of 4-hydroxypiperidine with a suitable two-carbon electrophile, such as methyl chloroacetate or methyl bromoacetate. This is a classic nucleophilic substitution reaction where the secondary amine of the piperidine ring attacks the electrophilic carbon of the alkyl halide.

Diagram of the Proposed Synthetic Workflow:

Caption: Proposed synthesis of Methyl 2-(4-hydroxypiperidin-1-yl)acetate.

Detailed Experimental Protocol

This protocol is a generalized procedure based on standard N-alkylation techniques for secondary amines.

Materials:

-

4-Hydroxypiperidine

-

Methyl chloroacetate

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile (CH₃CN), anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 4-hydroxypiperidine (1.0 eq) and anhydrous acetonitrile (10 mL per 1 g of 4-hydroxypiperidine).

-

Addition of Base: Add anhydrous potassium carbonate (2.0 eq) to the stirred suspension.

-

Addition of Alkylating Agent: Slowly add methyl chloroacetate (1.1 eq) to the reaction mixture at room temperature.

-

Reaction: Heat the mixture to 50-60 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure Methyl 2-(4-hydroxypiperidin-1-yl)acetate.

Spectroscopic Characterization (Predicted)

Due to the absence of published spectra for Methyl 2-(4-hydroxypiperidin-1-yl)acetate, the following data are predicted based on the analysis of its constituent functional groups and data from analogous compounds such as 4-hydroxypiperidine and N-Boc-4-hydroxypiperidine.[5][6][7][8][9]

¹H NMR Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.70 | s | 3H | -OCH₃ |

| ~3.60 | m | 1H | -CH(OH)- |

| ~3.20 | s | 2H | -NCH₂COO- |

| ~2.80 | m | 2H | Piperidine H₂ₑ, H₆ₑ |

| ~2.20 | m | 2H | Piperidine H₂ₐ, H₆ₐ |

| ~1.80 | m | 2H | Piperidine H₃ₑ, H₅ₑ |

| ~1.50 | m | 2H | Piperidine H₃ₐ, H₅ₐ |

| Variable | br s | 1H | -OH |

¹³C NMR Spectroscopy

| Chemical Shift (δ, ppm) | Assignment |

| ~172 | C=O (ester) |

| ~68 | -CH(OH)- |

| ~60 | -NCH₂COO- |

| ~52 | -OCH₃ |

| ~50 | Piperidine C₂, C₆ |

| ~34 | Piperidine C₃, C₅ |

Fourier-Transform Infrared (FTIR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Broad | O-H stretch (hydroxyl) |

| ~2940, 2860 | Medium | C-H stretch (aliphatic) |

| ~1740 | Strong | C=O stretch (ester) |

| ~1170 | Strong | C-O stretch (ester) |

| ~1090 | Strong | C-O stretch (hydroxyl) |

Mass Spectrometry

-

Method: Electrospray Ionization (ESI), positive mode.[10]

-

Predicted [M+H]⁺: m/z 174.1125

Characteristic Fragmentation:

-

Loss of water (-18) from the protonated molecule.[11]

-

Cleavage of the methyl acetate side chain.

Applications in Drug Discovery and Medicinal Chemistry

The 4-hydroxypiperidine motif is a privileged scaffold in medicinal chemistry, appearing in a wide range of biologically active compounds.[2][3] Its utility stems from several key features:

-

Improved Pharmacokinetics: The piperidine ring can enhance the solubility and metabolic stability of a drug candidate.[1]

-

Versatile Functionalization: The hydroxyl group at the 4-position provides a convenient handle for introducing further molecular diversity through reactions like etherification, esterification, or oxidation to a ketone.[1]

-

Scaffold for Diverse Targets: Derivatives of 4-hydroxypiperidine have shown activity against a variety of biological targets, including G-protein coupled receptors, ion channels, and enzymes.[4]

Methyl 2-(4-hydroxypiperidin-1-yl)acetate can serve as a valuable building block for the synthesis of more complex molecules. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common linkage in many drug molecules. Alternatively, the ester can be reduced to an alcohol, providing another point for diversification.

Diagram of Potential Derivatizations:

Caption: Potential synthetic modifications of the title compound.

Safety and Handling

Piperidine and its derivatives are classified as secondary amines and can be flammable, corrosive, and toxic.[12][13][14] Appropriate safety precautions should be taken when handling Methyl 2-(4-hydroxypiperidin-1-yl)acetate.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[12]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids.[13]

-

First Aid:

-

Skin Contact: Immediately wash with soap and plenty of water.[13]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[13]

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[14]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[14]

-

Conclusion

Methyl 2-(4-hydroxypiperidin-1-yl)acetate represents a versatile, yet under-explored, building block for drug discovery and organic synthesis. While specific literature on this compound is scarce, its synthesis and properties can be reliably predicted based on established chemical principles. This guide provides a comprehensive framework for its preparation, characterization, and potential applications, serving as a valuable resource for researchers looking to incorporate this and similar piperidine scaffolds into their research programs. The continued exploration of such fundamental structures is essential for the advancement of medicinal chemistry and the development of novel therapeutics.

References

-

Exploring 4-Hydroxypiperidine: Properties, Applications, and Manufacturing. (URL: [Link])

-

PIPERIDINE - Ataman Kimya. (URL: [Link])

-

Piperidine - SAFETY DATA SHEET - Penta chemicals. (2024). (URL: [Link])

-

Piperidine - SAFETY DATA SHEET. (2023). (URL: [Link])

-

ICSC 0317 - PIPERIDINE. (URL: [Link])

-

The spectroscopic (FT-IR, FT-IR gas phase, FT-Raman and UV) and NBO analysis of 4-Hydroxypiperidine by density functional method - PubMed. (2010). (URL: [Link])

-

Effect of solvent change on chemical shifts of 4-benzyl-4-hydroxypiperidines. (URL: [Link])

-

1-Boc-4-hydroxypiperidine - SpectraBase. (URL: [Link])

-

Safety Data Sheet: Piperidine - Carl ROTH. (2025). (URL: [Link])

-

Two polymorphs of 4-hydroxypiperidine with different NH configurations - CrystEngComm (RSC Publishing) DOI:10.1039/C4CE02477J. (2015). (URL: [Link])

-

Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. (2025). (URL: [Link])

-

Methyl 2-phenyl-2-(piperidin-1-yl)acetate | C14H19NO2 | CID 12957460 - PubChem. (URL: [Link])

-

Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed. (2018). (URL: [Link])

-

4-Hydroxypiperidine - the NIST WebBook. (URL: [Link])

-

Efficient Synthesis of a New Series of Piperidine Ring-Modified Analogs of (±)-threo-Methyl Phenyl(piperidin-2-yl)acetate - Taylor & Francis. (2012). (URL: [Link])

-

4-(4-Chlorophenyl)-4-hydroxypiperidine - Optional[1H NMR] - Spectrum - SpectraBase. (URL: [Link])

-

4-(4-Chlorophenyl)-4-hydroxypiperidine - Optional[13C NMR] - Chemical Shifts - SpectraBase. (URL: [Link])

-

fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts - SciELO. (URL: [Link])

-

A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - Alternative Therapies In Health And Medicine. (URL: [Link])

-

Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines - PMC. (URL: [Link])

-

Methyl 2-(1-methylpiperidin-4-yl)acetate (C9H17NO2) - PubChemLite. (URL: [Link])

- US3845062A - 4-hydroxy-piperidine derivatives and their preparation - Google P

-

Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach - MDPI. (2021). (URL: [Link])

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. innospk.com [innospk.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 4-Hydroxypiperidine 98 5382-16-1 [sigmaaldrich.com]

- 5. The spectroscopic (FT-IR, FT-IR gas phase, FT-Raman and UV) and NBO analysis of 4-Hydroxypiperidine by density functional method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N-BOC-4-Hydroxypiperidine(109384-19-2) 1H NMR spectrum [chemicalbook.com]

- 7. 4-Hydroxypiperidine (5382-16-1) IR Spectrum [m.chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. 4-Hydroxypiperidine (5382-16-1) 13C NMR spectrum [chemicalbook.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pentachemicals.eu [pentachemicals.eu]

- 13. WERCS Studio - Application Error [assets.thermofisher.com]

- 14. ICSC 0317 - PIPERIDINE [chemicalsafety.ilo.org]

Molecular weight and formula of Methyl 2-(4-hydroxypiperidin-1-yl)acetate

Technical Monograph: Methyl 2-(4-hydroxypiperidin-1-yl)acetate

Executive Summary Methyl 2-(4-hydroxypiperidin-1-yl)acetate (CAS: 956319-38-3) is a bifunctional heterocyclic building block critical to modern medicinal chemistry. Characterized by a piperidine core substituted with a hydroxyl group at the C4 position and a methyl acetate moiety at the N1 position, this compound serves as a versatile intermediate in the synthesis of pharmaceutical agents, including muscarinic antagonists, kinase inhibitors, and proteolysis-targeting chimeras (PROTACs). Its dual reactivity—offering both a nucleophilic hydroxyl group and an electrophilic ester—allows for orthogonal functionalization, making it an essential scaffold for fragment-based drug design (FBDD).

Physicochemical Identity & Specifications

This compound is defined by its amphiphilic nature, balancing the polarity of the hydroxyl and ester groups against the lipophilic piperidine ring.

Table 1: Chemical Identity & Properties

| Property | Specification |

| IUPAC Name | Methyl 2-(4-hydroxypiperidin-1-yl)acetate |

| CAS Number | 956319-38-3 |

| Molecular Formula | C₈H₁₅NO₃ |

| Molecular Weight | 173.21 g/mol |

| Exact Mass | 173.1052 Da |

| SMILES | COC(=O)CN1CCC(O)CC1 |

| InChIKey | ZJIUZTYMERLYKU-UHFFFAOYSA-N |

| Appearance | Colorless to pale yellow oil or low-melting solid |

| Solubility | Soluble in MeOH, DCM, DMSO; Sparingly soluble in water |

| pKa (Calculated) | ~8.5 (Piperidine nitrogen), ~14 (Hydroxyl) |

Synthetic Methodology

The industrial and laboratory-scale synthesis of Methyl 2-(4-hydroxypiperidin-1-yl)acetate typically proceeds via a classic Sɴ2 nucleophilic substitution (N-alkylation). This protocol ensures high regioselectivity for the nitrogen atom over the oxygen, utilizing the higher nucleophilicity of the secondary amine compared to the secondary alcohol.

Protocol: N-Alkylation of 4-Hydroxypiperidine

Reagents:

-

Substrate: 4-Hydroxypiperidine (1.0 eq)

-

Reagent: Methyl bromoacetate (1.05 eq) or Methyl chloroacetate (1.1 eq with NaI catalyst)

-

Base: Potassium Carbonate (K₂CO₃, 2.0 eq) or Triethylamine (TEA, 1.5 eq)

-

Solvent: Acetonitrile (ACN) or Acetone (dry)

Step-by-Step Workflow:

-

Preparation: Charge a reaction vessel with 4-Hydroxypiperidine dissolved in anhydrous Acetonitrile (0.5 M concentration).

-

Base Addition: Add powdered, anhydrous K₂CO₃ to the solution. Ensure efficient stirring to suspend the base.

-

Alkylation: Cool the mixture to 0°C. Add Methyl bromoacetate dropwise over 20 minutes to prevent exotherms and over-alkylation (quaternization).

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (MeOH/DCM 1:9) or LC-MS (Target [M+H]⁺ = 174.1).

-

Workup: Filter off the inorganic solids (KBr/K₂CO₃). Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in DCM and wash with water. Dry the organic layer over MgSO₄.[1] If necessary, purify via flash column chromatography (Silica, 0-5% MeOH in DCM).

Causality & Optimization:

-

Base Selection: Inorganic bases like K₂CO₃ are preferred over organic amines to simplify workup (filtration vs. extraction) and prevent side reactions with the ester.

-

Temperature Control: Initial cooling is critical. High temperatures can promote O-alkylation or ester hydrolysis.

Mechanistic Pathway & Workflow

The following diagram illustrates the synthetic logic and the Sɴ2 mechanism driving the formation of the target compound.

Figure 1: Synthetic pathway for the N-alkylation of 4-hydroxypiperidine.

Analytical Characterization

Validation of the synthesized compound is performed using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 2: Expected Spectral Data

| Technique | Signal / Shift | Assignment |

| ¹H NMR (400 MHz, CDCl₃) | δ 3.70 (s, 3H) | -OCH₃ (Methyl Ester) |

| δ 3.25 (s, 2H) | N-CH₂-CO (Alpha to carbonyl) | |

| δ 3.65–3.75 (m, 1H) | CH-OH (C4 Methine) | |

| δ 2.75–2.85 (m, 2H) | Piperidine Ring (C2/C6 eq) | |

| δ 2.30–2.40 (m, 2H) | Piperidine Ring (C2/C6 ax) | |

| δ 1.85–1.95 (m, 2H) | Piperidine Ring (C3/C5) | |

| δ 1.55–1.65 (m, 2H) | Piperidine Ring (C3/C5) | |

| MS (ESI) | m/z 174.1 [M+H]⁺ | Protonated Molecular Ion |

Interpretation: The singlet at ~3.25 ppm is diagnostic for the successful N-alkylation (introduction of the acetate methylene). The retention of the multiplet at ~3.70 ppm confirms the hydroxyl group remains unfunctionalized.

Pharmaceutical Applications

Methyl 2-(4-hydroxypiperidin-1-yl)acetate functions as a "linchpin" scaffold in drug discovery.

-

Linker Chemistry (PROTACs): The ester group can be hydrolyzed to the carboxylic acid (Lithium Hydroxide, THF/H₂O), providing an attachment point for E3 ligase ligands (e.g., Thalidomide derivatives). The hydroxyl group can be etherified to attach the protein-of-interest (POI) ligand.

-

Solubility Enhancement: Incorporating the piperidine ring into lipophilic drug candidates often improves aqueous solubility and metabolic stability. The basic nitrogen (pKa ~8.5) allows for salt formation (e.g., Hydrochloride or Fumarate salts).

-

Library Synthesis: The orthogonal reactivity allows for parallel synthesis libraries.

-

Path A (Hydroxyl): Mitsunobu reaction or SNAr to add aryl groups.

-

Path B (Ester): Amidation with primary amines to create diverse amide libraries.

-

References

-

PubChem. (n.d.). Methyl 2-(4-hydroxypiperidin-1-yl)acetate (Compound CID 28837753).[2] National Library of Medicine. Retrieved from [Link]

- Astellas Pharma Inc. (2004). Pharmaceutical composition for modified release. WO 2004/041276.

Sources

Physicochemical Profiling & Synthetic Strategies for Piperidine Acetate Scaffolds

Executive Summary & Structural Classification

Audience: Medicinal Chemists, Formulation Scientists, and Process Engineers.

This technical guide dissects the piperidine acetate motif, a critical pharmacophore in neurobiology and drug design. While "piperidine acetate" can refer to the simple ionic salt (piperidinium acetate) used as a catalyst, in drug development, it predominantly refers to (piperidinyl)acetate esters and acids —the structural core of psychostimulants like Methylphenidate (Ritalin) and GABA uptake inhibitors.

This guide prioritizes the covalent scaffold used in active pharmaceutical ingredients (APIs) but addresses the ionic salt where relevant for synthesis and formulation.

Structural Delineation

| Class | Structure Description | Key Application | Representative Compound |

| Ionic Salt | Piperidinium cation ( | Catalyst (Knoevenagel condensation), Ionic Liquid precursor. | Piperidinium Acetate (CAS 4540-33-4) |

| Covalent Scaffold | Piperidine ring substituted with an acetate group ( | CNS stimulants, GABA modulators, | Methylphenidate, Ethyl 2-(piperidin-2-yl)acetate |

Physicochemical Properties Profile

Understanding the physicochemical behavior of piperidine acetate derivatives is non-negotiable for predicting ADME (Absorption, Distribution, Metabolism, Excretion) outcomes.

Ionization Constants (pKa)

The piperidine nitrogen is a secondary amine, typically exhibiting a pKa between 8.5 and 10.5 . This basicity dictates that at physiological pH (7.4), the molecule exists predominantly in its cationic (protonated) form.

-

Methylphenidate: pKa

8.9.[1][2][3]-

Implication: At pH 7.4, >95% of the drug is ionized. This high ionization necessitates active transport or specific formulation strategies (e.g., hydrochloride salt formation) to ensure solubility and bioavailability.

-

-

Piperidine-3-carboxylic acid derivatives (Nipecotic acid): Zwitterionic nature.

-

Acid pKa: ~3.9 (Carboxylic acid)[4]

-

Base pKa: ~10.0 (Piperidine nitrogen)

-

Isoelectric Point (pI): ~7.0. At this pH, net charge is zero, often minimizing solubility and permeability.

-

Lipophilicity (LogP/LogD)

The lipophilicity of piperidine acetates is highly pH-dependent due to the ionizable nitrogen.

-

Intrinsic LogP (Neutral form): Generally ranges from 0.2 to 2.5 depending on the ester chain length and aryl substitution.

-

Distribution Coefficient (LogD at pH 7.4): significantly lower than LogP due to ionization.

-

Example: Methylphenidate LogP

0.2 (low lipophilicity). -

Optimization: To improve Blood-Brain Barrier (BBB) penetration, medicinal chemists often add lipophilic groups (e.g., benzyl, aryl) to the acetate

-carbon to counteract the polarity of the ionized amine.

-

Solubility & Solid-State Characteristics

-

Salt Selection: The free base of piperidine acetate derivatives is often an oil or low-melting solid. Pharmaceutical development almost exclusively utilizes salts (HCl, Tosylate) to raise the melting point and ensure stability.

-

Hygroscopicity: Piperidine salts can be hygroscopic. Acetate salts, in particular, are prone to deliquescence compared to HCl salts, making them less ideal for final drug forms but excellent for reaction intermediates.

Synthetic Methodologies

The synthesis of piperidine acetate derivatives often requires the reduction of pyridine precursors or the functionalization of the piperidine ring.

Protocol: Hydrogenation of Pyridine Acetates

This is the industry-standard method for generating the piperidine scaffold with high stereocontrol (cis/trans selectivity).

Reagents:

-

Substrate: Methyl 2-(pyridin-2-yl)acetate

-

Catalyst:

(Adams' catalyst) or -

Solvent: Acetic Acid (promotes protonation of pyridine, facilitating reduction)

Step-by-Step Workflow:

-

Preparation: Dissolve 10 mmol of pyridine acetate precursor in glacial acetic acid (20 mL).

-

Catalyst Addition: Add 5 mol%

under an inert nitrogen atmosphere. -

Hydrogenation: Purge vessel with

gas. Maintain pressure at 30–50 psi. Stir vigorously at room temperature for 4–12 hours.-

Mechanistic Note: The acetic acid solvent protonates the pyridine nitrogen, rendering the ring more electron-deficient and susceptible to hydride attack.

-

-

Workup: Filter catalyst through Celite. Concentrate filtrate under reduced pressure.

-

Isolation: Basify residue with saturated

to pH 9 (liberating the free base) and extract with Dichloromethane (DCM).

Diagram: Synthetic & Profiling Logic

The following diagram illustrates the conversion of pyridine precursors to piperidine scaffolds and the subsequent decision tree for salt formation based on pKa profiling.

Caption: Workflow from pyridine reduction to salt selection, governed by pKa profiling.

Experimental Characterization Protocols

Potentiometric pKa Determination

For piperidine derivatives, UV-metric titration is often unsuitable due to lack of chromophore changes upon protonation. Potentiometry is the gold standard.

-

Instrument: Automatic Titrator (e.g., Sirius T3 or Mettler Toledo).

-

Solvent: Water (if soluble) or Methanol/Water co-solvent (extrapolated to 0% organic).

-

Procedure:

-

Prepare 1 mM solution of the piperidine derivative.

-

Adjust starting pH to 2.0 using 0.1 M HCl.

-

Titrate with 0.1 M KOH/NaOH up to pH 12.0.

-

Data Analysis: The inflection point at basic pH (~9.[1]0) corresponds to the piperidine nitrogen deprotonation.

-

Shake-Flask Solubility (Thermodynamic)

-

Preparation: Add excess solid compound to phosphate buffer (pH 7.4) in a glass vial.

-

Equilibration: Shake at 37°C for 24 hours.

-

Separation: Centrifuge or filter (PVDF 0.45 µm) to remove undissolved solid.

-

Quantification: Analyze supernatant via HPLC-UV against a standard curve.

-

Self-Validation: Check pH of the supernatant after 24h. If pH shifted significantly (due to the compound's own acidity/basicity), the measured solubility is not valid for the target pH.

-

Summary Data Table

| Property | Methylphenidate (Model) | Piperidinium Acetate (Salt) | Nipecotic Acid Derivatives |

| Molecular Weight | 233.31 g/mol (Free base) | 145.20 g/mol | ~129–200 g/mol |

| pKa (Base) | 8.9 | ~11.1 (Piperidine) | ~10.0 |

| pKa (Acid) | N/A (Ester) | 4.76 (Acetic acid) | ~3.9 |

| LogP | 0.2 | -1.5 (Ionic) | -2.9 to 1.5 |

| Melting Point | 74°C (Base) / 226°C (HCl) | 106°C | 261°C (Decomp) |

| Water Solubility | 1.2 mg/mL (Base) | Very High | High (Zwitterionic) |

References

-

BenchChem. (2025). Physicochemical Properties of Substituted Piperidine-Carboxylic Acids: A Technical Guide. Retrieved from

-

PubChem. (2025).[2][8][9] Methylphenidate Compound Summary. National Library of Medicine.[10] Retrieved from

-

White Rose Research Online. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis. Retrieved from

-

Smolecule. (2023). Piperidinium acetate: Crystallographic Properties and Molecular Geometry. Retrieved from

-

Guide to Pharmacology. (2025). Methylphenidate Ligand Page. IUPHAR/BPS. Retrieved from

Sources

- 1. elearning.unito.it [elearning.unito.it]

- 2. Methylphenidate | C14H19NO2 | CID 4158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methylphenidate hydrochloride CAS#: 298-59-9 [m.chemicalbook.com]

- 4. WO1997049698A1 - Piperidine acetic acid derivatives and their use in the treatment of thrombotic disorders - Google Patents [patents.google.com]

- 5. swgdrug.org [swgdrug.org]

- 6. Buy Piperidinium acetate | 4540-33-4 [smolecule.com]

- 7. chembk.com [chembk.com]

- 8. Piperidinium acetate | C7H15NO2 | CID 3014295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. methylphenidate | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 10. Piperidine, acetate | C7H15NO2 | CID 9793820 - PubChem [pubchem.ncbi.nlm.nih.gov]

Calculated logP and hydrophobicity of Methyl 2-(4-hydroxypiperidin-1-yl)acetate

An In-Depth Technical Guide to the Calculated LogP and Hydrophobicity of Methyl 2-(4-hydroxypiperidin-1-yl)acetate

Abstract

The octanol-water partition coefficient (LogP) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME).[1][2][3] This technical guide provides a comprehensive analysis of the calculated LogP and resulting hydrophobicity of Methyl 2-(4-hydroxypiperidin-1-yl)acetate. We will explore the theoretical underpinnings of computational LogP prediction, present a detailed protocol for its experimental determination via the gold-standard shake-flask method, and discuss the implications of the compound's hydrophobicity within the framework of contemporary drug design principles like Lipinski's Rule of Five.[1][4][5][6]

Introduction: The Significance of Lipophilicity in Drug Design

Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a key determinant of a drug's behavior in the body.[2][7][8] To reach its target, a therapeutic agent must traverse a series of biological membranes, a process largely governed by its ability to partition between aqueous and lipid phases.[3] The LogP value quantitatively describes this partitioning behavior.[2][9]

LogP Defined: The partition coefficient (P) is the ratio of the concentration of a compound in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.[2][8][9] The logarithm of this value, LogP, is used for convenience:

-

LogP = log10 ([solute]octanol / [solute]aqueous) [9]

A positive LogP value indicates a higher affinity for the lipid phase (lipophilic/hydrophobic), while a negative value signifies a preference for the aqueous phase (hydrophilic).[2][9] A LogP of 0 means the compound partitions equally between the two phases.[2][9]

This parameter is a cornerstone of predictive ADME models and drug-likeness rules.[10][11] For instance, Lipinski's Rule of Five, a widely used guideline for predicting oral bioavailability, stipulates that a compound's calculated LogP (ClogP) should not exceed 5.[1][4][5] The optimal LogP value varies depending on the therapeutic target; for example, drugs targeting the central nervous system (CNS) often require a LogP around 2 for effective blood-brain barrier penetration, whereas ideal oral and intestinal absorption is often seen with LogP values between 1.35 and 1.8.[2][9]

This guide focuses on Methyl 2-(4-hydroxypiperidin-1-yl)acetate (CAS No: 956319-38-3), a molecule of interest in medicinal chemistry.[12] Understanding its hydrophobicity is essential for predicting its developability as a potential therapeutic agent.

Computational Prediction of LogP (clogP)

Before a compound is synthesized, its LogP can be estimated using computational (in silico) methods. These predictions are valuable for prioritizing synthetic targets and filtering large virtual libraries.[7][13]

Methodological Principles

Calculated LogP (clogP) algorithms generally fall into two categories:

-

Atom-based methods: These approaches calculate LogP by summing the contributions of individual atoms within the molecule.

-

Fragment-based methods: These are more common and typically more accurate. They dissect the molecule into predefined structural fragments and sum their known lipophilicity contributions, often with correction factors for intramolecular interactions.[7][9][14]

Numerous software packages and online platforms are available for these calculations, each employing proprietary algorithms and training datasets.[15]

Calculated LogP for Methyl 2-(4-hydroxypiperidin-1-yl)acetate

Publicly available databases utilizing computational models provide a predicted LogP value for the target compound.

| Compound Name | Molecular Formula | Predicted LogP (XlogP) | Source |

| Methyl 2-(4-hydroxypiperidin-1-yl)acetate | C8H15NO3 | 0.1 | PubChemLite[16] |

An XlogP value of 0.1 suggests that Methyl 2-(4-hydroxypiperidin-1-yl)acetate has a relatively balanced distribution between aqueous and lipid phases, exhibiting neither strong hydrophilicity nor lipophilicity.

Computational Workflow Visualization

The process of calculating LogP in silico can be represented as a streamlined workflow.

Caption: In silico workflow for clogP prediction.

Experimental Determination of LogP

While computational methods are fast and cost-effective, experimental determination provides a more accurate measure of a compound's true partitioning behavior.[13][17] The shake-flask method is considered the "gold standard" for its direct measurement of partitioning.[8][9]

The Shake-Flask Method: A Self-Validating Protocol

This method directly measures the concentration of the solute in mutually saturated n-octanol and aqueous buffer phases after equilibrium has been reached.

Causality Behind Experimental Choices:

-

n-Octanol and Water: This solvent system is the industry standard because n-octanol's properties (e.g., polarity, hydrogen bonding capability) are believed to mimic those of biological membranes.

-

Mutual Saturation: Pre-saturating each solvent with the other before the experiment is critical. This accounts for the slight miscibility of n-octanol and water, preventing volume changes during the experiment that would alter solute concentrations and lead to inaccurate results.

-

pH Control: For ionizable compounds, the distribution is pH-dependent (described by LogD).[7] Using a buffered aqueous phase (e.g., pH 7.4 to mimic physiological conditions) is essential for reproducibility and biological relevance.[8] For a true LogP measurement, the pH should be adjusted to ensure the compound is in its neutral, un-ionized form.

Step-by-Step Protocol:

-

Phase Preparation:

-

Mix equal volumes of high-purity n-octanol and the chosen aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Shake vigorously for 24 hours to ensure mutual saturation.

-

Allow the mixture to stand in a separatory funnel until two distinct phases are formed. Drain and store each phase separately.[18]

-

-

Sample Preparation:

-

Prepare a stock solution of Methyl 2-(4-hydroxypiperidin-1-yl)acetate in the pre-saturated aqueous buffer. The concentration should be high enough for accurate detection but low enough to avoid saturation in either phase.

-

-

Partitioning:

-

In a suitable vessel (e.g., a glass vial), combine a precise volume of the pre-saturated n-octanol and the sample solution (a common ratio is 1:1).

-

Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 1-2 hours).[19]

-

-

Phase Separation:

-

Centrifuge the vessel to ensure complete separation of the n-octanol and aqueous layers. This step is crucial to avoid cross-contamination during sampling.

-

-

Quantification:

-

Carefully withdraw an aliquot from each phase.

-

Determine the concentration of the compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[19] An analytical standard curve must be generated for accurate quantification.

-

-

Calculation:

-

Calculate the partition coefficient (P) using the measured concentrations: P = [Concentration in Octanol] / [Concentration in Aqueous].

-

Calculate LogP: LogP = log10(P).

-

Alternative Method: HPLC

A faster, high-throughput alternative involves using reverse-phase HPLC (RP-HPLC).[7][9] In this method, the retention time of a compound is correlated with the known LogP values of a set of standard compounds.[20] While less direct, it is a robust and resource-sparing method for estimating lipophilicity.[13][21]

Experimental Workflow Visualization

Sources

- 1. moodle2.units.it [moodle2.units.it]

- 2. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 3. vcclab.org [vcclab.org]

- 4. Lipinski's rule of five - Wikipedia [en.wikipedia.org]

- 5. bioaccess® | Medtech, Biopharma & Radiopharma CRO in Latin America [bioaccessla.com]

- 6. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]

- 7. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 8. emerypharma.com [emerypharma.com]

- 9. acdlabs.com [acdlabs.com]

- 10. biosolveit.de [biosolveit.de]

- 11. ADME Properties | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 12. methyl 2-(4-hydroxypiperidin-1-yl)acetate | 956319-38-3 [sigmaaldrich.com]

- 13. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - Simulations Plus [simulations-plus.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. support.collaborativedrug.com [support.collaborativedrug.com]

- 16. PubChemLite - Methyl 2-(4-hydroxypiperidin-1-yl)acetate (C8H15NO3) [pubchemlite.lcsb.uni.lu]

- 17. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. agilent.com [agilent.com]

- 19. ADME LogP LogD Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 20. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 21. US6524863B1 - High throughput HPLC method for determining Log P values - Google Patents [patents.google.com]

Solubility of Methyl 2-(4-hydroxypiperidin-1-yl)acetate in organic solvents

An In-Depth Technical Guide to the Solubility of Methyl 2-(4-hydroxypiperidin-1-yl)acetate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the solubility of methyl 2-(4-hydroxypiperidin-1-yl)acetate in organic solvents. As a crucial parameter in drug development, understanding and accurately determining solubility is paramount for formulation, process chemistry, and ensuring bioavailability. This document synthesizes theoretical predictions based on the molecule's physicochemical properties with a detailed, field-proven experimental protocol for its quantitative determination.

Understanding the Molecular Profile: Predicting Solubility

Methyl 2-(4-hydroxypiperidin-1-yl)acetate possesses a unique combination of functional groups that dictate its interaction with various organic solvents. The molecule's structure includes a polar hydroxyl group (-OH), a tertiary amine within the piperidine ring, and a methyl ester group (-COOCH₃). These features allow for a range of intermolecular interactions, including hydrogen bonding (both as a donor from the hydroxyl group and an acceptor at the nitrogen and oxygen atoms), dipole-dipole interactions, and van der Waals forces.

The presence of both polar and non-polar regions suggests that the solubility of methyl 2-(4-hydroxypiperidin-1-yl)acetate will be highly dependent on the nature of the solvent. The principle of "like dissolves like" is a fundamental concept in predicting solubility, where substances with similar polarities tend to be miscible.

Predicted Solubility Profile

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Protic Polar | Methanol, Ethanol, Isopropanol | High to Miscible | The hydroxyl and ester groups can participate in hydrogen bonding with the solvent. |

| Aprotic Polar | Dimethyl Sulfoxide (DMSO), Acetonitrile, Acetone | High | Strong dipole-dipole interactions are expected between the solvent and the polar functional groups of the solute. |

| Non-polar | Hexane, Toluene | Low to Moderate | The aliphatic piperidine ring and methyl group provide some non-polar character, but the polar functional groups will limit solubility in highly non-polar solvents. |

The Gold Standard: Experimental Determination of Thermodynamic Solubility

To obtain precise and reliable solubility data, experimental determination is essential. The shake-flask method is widely regarded as the "gold standard" for determining thermodynamic solubility due to its reliability and direct measurement of the equilibrium state. This method involves agitating an excess of the solid compound in the solvent of interest until saturation is reached, followed by quantification of the dissolved solute in the supernatant.

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of methyl 2-(4-hydroxypiperidin-1-yl)acetate.

Methyl 2-(4-hydroxypiperidin-1-yl)acetate SMILES and InChIKey

Physicochemical Profiling and Synthetic Utility in Drug Discovery

Executive Summary

Methyl 2-(4-hydroxypiperidin-1-yl)acetate (CAS: 956319-38-3) is a bifunctional heterocyclic building block extensively utilized in medicinal chemistry. Characterized by a piperidine core substituted with a polar hydroxyl group at the C4 position and a methyl ester moiety at the N1 position, this molecule serves as a critical intermediate for introducing solubility-enhancing motifs and flexible linker systems into drug candidates.[1] This guide provides a comprehensive technical analysis of its properties, synthesis, and application in structure-activity relationship (SAR) studies.[1]

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

Core Identifiers

-

Common Name: (4-Hydroxy-piperidin-1-yl)-acetic acid methyl ester

-

CAS Registry Number: 956319-38-3[2]

-

SMILES: COC(=O)CN1CCC(CC1)O

-

InChI String: InChI=1S/C8H15NO3/c1-12-8(11)6-9-4-2-7(10)3-5-9/h7,10H,2-6H2,1H3

Physicochemical Data Table

| Property | Value | Context |

| Molecular Weight | 173.21 g/mol | Fragment-based drug design (FBDD) |

| Molecular Formula | C₈H₁₅NO₃ | Stoichiometry calculations |

| LogP (Predicted) | -0.6 to 0.1 | High aqueous solubility (Hydrophilic) |

| TPSA | 49.77 Ų | Good membrane permeability predictor |

| H-Bond Donors | 1 | C4-Hydroxyl group |

| H-Bond Acceptors | 4 | Ester oxygens (2) + Amine N + Hydroxyl O |

| pKa (Base) | ~8.5 (Piperidine N) | Protonation state at physiological pH |

Synthetic Methodology

The synthesis of Methyl 2-(4-hydroxypiperidin-1-yl)acetate relies on a robust S_N2 nucleophilic substitution. The protocol below prioritizes yield and purity, utilizing inorganic bases to scavenge the hydrohalic acid byproduct.

3.1. Retrosynthetic Analysis

The molecule is disconnected at the N–C bond between the piperidine nitrogen and the acetyl methylene group.[1]

-

Nucleophile: 4-Hydroxypiperidine (Secondary amine).

-

Electrophile: Methyl bromoacetate or Methyl chloroacetate (α-halo ester).

3.2. Optimized Experimental Protocol

Objective: Synthesis of Methyl 2-(4-hydroxypiperidin-1-yl)acetate on a 10 mmol scale.

Reagents:

-

4-Hydroxypiperidine (1.01 g, 10.0 mmol)[1]

-

Methyl bromoacetate (1.53 g, 10.0 mmol) [Alternative: Methyl chloroacetate + KI catalyst][1]

-

Potassium Carbonate (K₂CO₃) (2.76 g, 20.0 mmol)[1]

-

Acetonitrile (ACN) (30 mL, anhydrous)

Step-by-Step Workflow:

-

Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 4-hydroxypiperidine and K₂CO₃ in anhydrous ACN.

-

Addition: Cool the mixture to 0°C using an ice bath. Add Methyl bromoacetate dropwise over 10 minutes to prevent exotherm-driven dialkylation or polymerization.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature (25°C). Stir vigorously for 4–6 hours. Monitor reaction progress via TLC (System: 10% MeOH in DCM; Stain: Ninhydrin or KMnO₄).

-

Workup: Filter the reaction mixture through a Celite pad to remove inorganic salts (KBr/K₂CO₃). Wash the pad with ACN (2 x 10 mL).

-

Concentration: Concentrate the filtrate under reduced pressure (rotary evaporator) at 40°C to yield a crude oil.

-

Purification: If necessary, purify via flash column chromatography (Silica gel; Gradient: 0–5% MeOH in DCM).

-

Note: The crude product is often sufficiently pure (>95%) for subsequent steps due to the stoichiometry used.[1]

-

3.3. Synthesis Pathway Visualization[1]

Figure 1: One-step synthetic route via N-alkylation of 4-hydroxypiperidine.

Applications in Drug Discovery[2]

4.1. Structural Biology & SAR Utility

This building block acts as a versatile "linker-head" motif.

-

Solubility Modulation: The basic nitrogen (protonated at pH 7.[1]4) and the hydroxyl group significantly lower LogP, improving the aqueous solubility of lipophilic scaffolds.

-

Vector Positioning: The piperidine ring enforces a specific spatial geometry (chair conformation), directing the hydroxyl group into potential H-bonding pockets within a protein target (e.g., kinase hinge regions or GPCR allosteric sites).[1]

4.2. Derivatization Potential

The molecule possesses two orthogonal reactive handles: the Ester and the Hydroxyl group.[1]

-

Ester Hydrolysis (Acid Generation): Treatment with LiOH/THF/Water yields the corresponding carboxylic acid (2-(4-hydroxypiperidin-1-yl)acetic acid). This acid is a critical linker for PROTACs (Proteolysis Targeting Chimeras) or for amide coupling to aromatic amines.[1]

-

Hydroxyl Modification:

4.3. Derivatization Logic Flow

Figure 2: Divergent synthesis pathways utilizing the ester and hydroxyl functional handles.

Safety & Handling Protocols

While specific toxicological data for this ester is limited, standard laboratory safety protocols for piperidine derivatives and alkyl esters apply.[1]

-

Hazards:

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen) to prevent ester hydrolysis or oxidation.

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1] Handle within a fume hood.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 28837753, Methyl 2-(4-hydroxypiperidin-1-yl)acetate. Retrieved from [Link][1]

Sources

- 1. npatlas.org [npatlas.org]

- 2. methyl 2-(4-hydroxypiperidin-1-yl)acetate | 956319-38-3 [sigmaaldrich.com]

- 3. PubChemLite - Methyl 2-(4-hydroxypiperidin-1-yl)acetate (C8H15NO3) [pubchemlite.lcsb.uni.lu]

- 4. 2-(4-Methyl-2-oxopiperidin-1-yl)acetic acid | C8H13NO3 | CID 57957693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. EP1151995B1 - Process for the preparation of the mesylate salt trihydrate of 1-(4-Hydroxyphenyl)-2-(4-Hydroxy-4-Phenylpiperidin-1-YL)-1-Propanol - Google Patents [patents.google.com]

- 6. media.adeo.com [media.adeo.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. agilent.com [agilent.com]

An In-Depth Technical Guide to the Synthesis of Methyl 2-(4-hydroxypiperidin-1-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(4-hydroxypiperidin-1-yl)acetate is a key building block in medicinal chemistry, frequently utilized in the synthesis of a wide array of pharmaceutical compounds. Its structure, featuring a hydrophilic hydroxyl group and a readily modifiable ester moiety on a piperidine scaffold, makes it a versatile intermediate for developing novel therapeutics. This technical guide provides a comprehensive review of the primary synthetic strategies for obtaining this valuable compound, with a focus on the underlying chemical principles, detailed experimental protocols, and analytical characterization. The two principal and most industrially viable routes—direct N-alkylation of 4-hydroxypiperidine and a multi-step approach involving reductive amination—are discussed in detail to provide researchers with the necessary knowledge for its efficient synthesis and purification.

Introduction

The piperidine ring is a privileged scaffold in drug discovery, present in a multitude of approved pharmaceutical agents. The incorporation of a 4-hydroxy group introduces a key hydrogen bonding feature, enhancing solubility and providing a site for further functionalization. The N-acetic acid methyl ester side chain serves as a versatile handle for amide bond formation, homologation, or other modifications. Consequently, Methyl 2-(4-hydroxypiperidin-1-yl)acetate is a sought-after intermediate in the development of drugs targeting a range of therapeutic areas. This guide aims to be a definitive resource for the synthesis of this compound, providing both theoretical understanding and practical, actionable protocols.

Synthetic Strategies

The synthesis of Methyl 2-(4-hydroxypiperidin-1-yl)acetate can be primarily achieved through two distinct and reliable strategies:

-

Direct N-Alkylation of 4-Hydroxypiperidine: This is the most straightforward approach, involving the direct reaction of 4-hydroxypiperidine with a suitable two-carbon electrophile, typically a methyl haloacetate.

-

Reductive Amination of a Protected 4-Piperidone: This method offers greater control and may be preferred when starting from a piperidone precursor. It involves the formation of a tertiary amine via an iminium intermediate, followed by esterification.

The choice between these routes will depend on the starting material availability, desired scale, and the need for protecting group strategies.

Strategy 1: Direct N-Alkylation of 4-Hydroxypiperidine

This method is predicated on the nucleophilic character of the secondary amine of 4-hydroxypiperidine, which readily attacks an electrophilic carbonyl compound. The most common and cost-effective reagent for this transformation is methyl 2-chloroacetate or methyl 2-bromoacetate.

Causality Behind Experimental Choices

The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction. The choice of base and solvent is critical for optimizing the reaction yield and minimizing side products. A non-nucleophilic base, such as potassium carbonate or triethylamine, is preferred to avoid competition with the piperidine nucleophile. The solvent should be polar aprotic to dissolve the reactants and facilitate the SN2 reaction. Dichloromethane, acetonitrile, or dimethylformamide (DMF) are common choices.

Experimental Protocol: N-Alkylation

Materials:

-

4-Hydroxypiperidine

-

Methyl 2-chloroacetate (or methyl 2-bromoacetate)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Magnesium sulfate (MgSO₄), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous sodium chloride solution)

Procedure:

-

To a stirred solution of 4-hydroxypiperidine (1.0 equivalent) in anhydrous dichloromethane (10 volumes), add anhydrous potassium carbonate (2.0 equivalents).

-

Slowly add methyl 2-chloroacetate (1.1 equivalents) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, filter the reaction mixture to remove the inorganic salts.

-

Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by silica gel column chromatography (e.g., using a gradient of methanol in dichloromethane) to yield Methyl 2-(4-hydroxypiperidin-1-yl)acetate as a clear oil or a low-melting solid.

| Reactant | Molar Mass ( g/mol ) | Equivalents | Quantity |

| 4-Hydroxypiperidine | 101.15 | 1.0 | User-defined |

| Methyl 2-chloroacetate | 108.52 | 1.1 | Calculated |

| Potassium carbonate | 138.21 | 2.0 | Calculated |

Visualizing the N-Alkylation Workflow

Caption: Workflow for the N-alkylation synthesis of Methyl 2-(4-hydroxypiperidin-1-yl)acetate.

Strategy 2: Reductive Amination of a Protected 4-Piperidone

This synthetic route provides an alternative when 4-hydroxypiperidine is not the desired starting material or when a higher degree of control over the introduction of substituents is necessary. The synthesis begins with a protected 4-piperidone, typically N-Boc-4-piperidone.

Causality Behind Experimental Choices

The use of a Boc-protecting group on the nitrogen allows for a wider range of reaction conditions and prevents unwanted side reactions. The reductive amination proceeds via the formation of an enamine or iminium ion, which is then reduced in situ. Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent commonly used for this purpose, as it does not readily reduce the starting ketone.[1] Following the successful reductive amination, the Boc group is removed under acidic conditions, and the resulting secondary amine is then alkylated with methyl 2-chloroacetate.

Experimental Protocol: Reductive Amination Route

Part A: Reductive Amination and Boc Deprotection

Materials:

-

N-Boc-4-piperidone

-

A suitable amine (e.g., ammonia or a primary amine, depending on the desired final product)

-

Sodium triacetoxyborohydride (STAB)

-

1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane

-

Diethyl ether

Procedure:

-

To a solution of N-Boc-4-piperidone (1.0 equivalent) and the chosen amine (1.1 equivalents) in DCE, add a catalytic amount of acetic acid.

-

Stir the mixture for 30 minutes at room temperature to allow for iminium ion formation.

-

Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise.

-

Stir the reaction at room temperature for 12-16 hours.

-

Quench the reaction with saturated aqueous NaHCO₃ solution and extract with DCM.

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.

-

Dissolve the crude product in DCM and add an excess of TFA or HCl in dioxane.

-

Stir at room temperature for 1-2 hours until deprotection is complete (monitored by TLC).

-

Concentrate the reaction mixture and triturate with diethyl ether to precipitate the amine salt.

Part B: N-Alkylation

This step follows the same principle as the direct N-alkylation described in Strategy 1, using the deprotected piperidine derivative as the starting material.

Visualizing the Reductive Amination Workflow

Caption: Workflow for the synthesis via reductive amination and subsequent N-alkylation.

Characterization

Accurate characterization of the final product is crucial to confirm its identity and purity. The following techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include a singlet for the methyl ester protons (~3.7 ppm), a singlet for the methylene protons adjacent to the nitrogen and carbonyl groups (~3.3 ppm), a multiplet for the proton on the carbon bearing the hydroxyl group (~3.6-3.8 ppm), and multiplets for the piperidine ring protons.

-

¹³C NMR: Key signals would include the carbonyl carbon of the ester (~172 ppm), the carbon bearing the hydroxyl group (~67 ppm), the methylene carbon of the acetate group (~59 ppm), and the methyl carbon of the ester (~52 ppm), in addition to the carbons of the piperidine ring.

-

-

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) in positive mode would be expected to show the protonated molecule [M+H]⁺. The fragmentation pattern in MS/MS would likely involve the loss of the methoxycarbonylmethyl group or cleavage of the piperidine ring.[2]

-

-

Infrared (IR) Spectroscopy:

-

Characteristic peaks would include a broad O-H stretch (~3400 cm⁻¹), a strong C=O stretch from the ester (~1740 cm⁻¹), and C-N and C-O stretching vibrations.

-

| Technique | Expected Observations |

| ¹H NMR | Singlet ~3.7 ppm (3H), Singlet ~3.3 ppm (2H), Multiplet ~3.6-3.8 ppm (1H), other piperidine ring protons. |

| ¹³C NMR | ~172 ppm (C=O), ~67 ppm (C-OH), ~59 ppm (N-CH₂-COO), ~52 ppm (O-CH₃), piperidine ring carbons. |

| MS (ESI+) | [M+H]⁺ at m/z corresponding to the molecular weight + 1. |

| IR | Broad O-H stretch (~3400 cm⁻¹), C=O stretch (~1740 cm⁻¹). |

Conclusion

The synthesis of Methyl 2-(4-hydroxypiperidin-1-yl)acetate is a well-established process that can be achieved through robust and scalable methods. The choice between direct N-alkylation and a reductive amination approach will be dictated by factors such as starting material availability, cost, and the need for regiochemical control in more complex derivatives. The protocols and characterization data provided in this guide offer a solid foundation for researchers to confidently synthesize and utilize this important chemical intermediate in their drug discovery and development endeavors.

References

- Saeed, M., Saify, Z.S., Zafar Iqbal, & Nazar-ul-Islam. (2025). Synthesis of 4-Hydroxypiperidine Derivatives and Their Screening for Analgesic Activity. Journal of the Scientific and Islamic Republic.

-

Aziz-ur-Rehman, Ashraf, M., & Abbasi, M. A. (n.d.). Mass fragmentation pattern of N-(2,3-dimethylphenyl)-2-(5-(1-(phenylsulfonyl) piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide (6a). ResearchGate. Retrieved from [Link]

- Saeed, M., et al. (2025). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity.

- Wilhelmsen, C. A. (n.d.). Deprotection and Reductive Amination Methodology of N-Boc-3-amino-4-halopyridines.

- Shi, J.-F., et al. (n.d.). Supplementary Material 1H and 13C NMR Spectra of Compounds 4, 5, 11 – 15, 17 and 18.

- Google Patents. (n.d.). US3845062A - 4-hydroxy-piperidine derivatives and their preparation.

- Google Patents. (n.d.). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.

- Roy, P. J., et al. (n.d.).

- Davidson, F. T., & Jackson, G. P. (2020). The influence of chemical modifications on the fragmentation behavior of fentanyl and fentanyl-related compounds in electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 55(3), e4479.

- Karić, N., et al. (2020). Synthesis, complete assignment of 1H- and 13C-NMR spectra and antioxidant activity of new azine derivative bearing coumarin moiety. Chemistry & Biodiversity, 17(10), e2000418.

- Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7.

- Google Patents. (n.d.). CN113549007A - Preparation method of piperidine acetate compound.

- Kamal, A., et al. (2011). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Molecules, 16(8), 6649-6661.

- Tajbakhsh, M., et al. (2005). One-Pot reductive amination of carbonyl compounds and reductive N-alkylation of amines with zirconium borohydride–piperazine. Tetrahedron Letters, 46(20), 3491-3493.

- Kamal, A., et al. (2011). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection.

-

Kumar Maurya, R., et al. (n.d.). 1 H and 13 C NMR spectrum of 4CH 2 Cl. The presence of carbonyl ester... ResearchGate. Retrieved from [Link]

-

ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine? Retrieved from [Link]

- Sahoo, S., et al. (2015). Experimental investigations of the production of methyl acetate in batch catalytic distillation process in the presence of Indion 180. International Journal of ChemTech Research, 8(4), 1728-1735.

- Gralka, E., et al. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots.

- Piras, M., et al. (2018). (+)-Methyl (1R,2S)-2-{[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]methyl}-1-phenylcyclopropanecarboxylate [(+)-MR200] Derivatives as Potent and Selective Sigma Receptor Ligands: Stereochemistry and Pharmacological Properties. Journal of Medicinal Chemistry, 61(1), 372-384.

-

Google Patents. (n.d.). CN107805218B - Method for preparing 4-Boc-aminopiperidine. Retrieved from [Link]

- Patel, H., et al. (2014). One-pot synthesis of 2,4,5- trisubstituted imidazoles using cupric chloride as a catalyst under solvent free conditions. Journal of Saudi Chemical Society, 18(5), 533-538.

- Moradi, L., et al. (2022). Efficient One-Pot Synthesis of 1,4-Dihydropyridines Catalyzed by Magnetic MnFe2O4 Nanoparticles. Acta Chimica Slovenica, 69(2), 349-358.

- Indian Journal of Chemistry. (2023, April 19). One pot synthesis of 1,3,4-oxadiazoles by Lewis acid catalyst and their study of 2D-QSAR, antimicrobial and anti-tubercular activities.

- FABAD Journal of Pharmaceutical Sciences. (2024, November 12).

- Lee, Y. R., et al. (2023).

Sources

Methodological & Application

Application Note: Scalable Synthesis of Methyl 2-(4-hydroxypiperidin-1-yl)acetate

Abstract

This application note details a robust, scalable protocol for the synthesis of Methyl 2-(4-hydroxypiperidin-1-yl)acetate , a critical intermediate in the development of pharmaceutical agents, including antihistamines and analgesic scaffolds. The method utilizes a regioselective

Introduction & Retrosynthetic Analysis

The piperidine moiety is ubiquitous in medicinal chemistry, serving as a pharmacophore in numerous FDA-approved drugs. The target compound, Methyl 2-(4-hydroxypiperidin-1-yl)acetate, is a bifunctional building block allowing for further diversification at the ester (via amidation/hydrolysis) or the hydroxyl group (via etherification/oxidation).

The Chemoselectivity Challenge

The core synthetic challenge lies in the presence of two nucleophilic sites on the starting material, 4-hydroxypiperidine:

-

Secondary Amine (

): Highly nucleophilic. -

Secondary Alcohol (

): Less nucleophilic but capable of competing under aggressive conditions.

Strategic Solution: This protocol employs a weak inorganic base (

Reaction Scheme & Mechanism

The synthesis proceeds via a classic bimolecular nucleophilic substitution (

Mechanistic Pathway (DOT Visualization)

Figure 1: Mechanistic flow of the regioselective N-alkylation.

Experimental Protocol

Materials & Equipment

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4] | Density | CAS |

| 4-Hydroxypiperidine | 101.15 | 1.0 | Solid | 5382-16-1 |

| Methyl Bromoacetate | 152.97 | 1.1 | 1.62 g/mL | 96-32-2 |

| Potassium Carbonate ( | 138.21 | 2.0 | Solid | 584-08-7 |

| Acetonitrile (ACN) | - | Solvent | 0.786 g/mL | 75-05-8 |

Equipment:

-

250 mL Round-bottom flask (RBF) with magnetic stir bar.

-

Addition funnel or syringe pump.

-

Ice-water bath.

-

Rotary evaporator.

Step-by-Step Methodology

Step 1: Preparation of the Nucleophile Slurry

-

Charge a 250 mL RBF with 4-Hydroxypiperidine (5.06 g, 50.0 mmol) and Potassium Carbonate (13.8 g, 100.0 mmol).

-

Add Acetonitrile (ACN) (100 mL). Note: ACN is preferred over DMF as it allows for easier workup and solvent removal.

-

Stir the suspension vigorously at Room Temperature (RT) for 10 minutes to ensure a homogeneous slurry.

Step 2: Controlled Addition (The Critical Step)

-

Cool the reaction mixture to 0°C using an ice-water bath. Rationale: Cooling suppresses potential exotherms and minimizes side reactions.

-

Add Methyl Bromoacetate (5.2 mL, 55.0 mmol) dropwise over 20 minutes.

-

Caution: Methyl bromoacetate is a potent lachrymator. Perform this step in a well-ventilated fume hood.

-

-

Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C) .

Step 3: Reaction Monitoring

-

Stir at RT for 4–6 hours .

-

TLC Monitoring: Use Silica gel plates; Mobile phase: 10% MeOH in DCM. Stain with Ninhydrin (starting amine stains red/purple) or Iodine.

-

Endpoint: Disappearance of the baseline amine spot and appearance of a new spot (

).

-

Step 4: Workup & Isolation

-

Filtration: Filter the reaction mixture through a Celite pad or sintered glass funnel to remove inorganic salts (

and excess -

Concentration: Concentrate the combined filtrate under reduced pressure (Rotovap, 40°C bath) to obtain a crude oil.

-

Extraction (Purification):

-

Dissolve the residue in Dichloromethane (DCM) (100 mL).

-

Wash with Water (30 mL) to remove trace salts/polar impurities.

-

Wash with Brine (30 mL).

-

Dry the organic layer over anhydrous

, filter, and concentrate to dryness.

-

Step 5: Final Product

-

Appearance: Pale yellow to colorless viscous oil.

-

Yield: Expected 85–92% (approx. 7.5–8.0 g).

-

Storage: Store at 2-8°C. The ester is stable but can hydrolyze if exposed to moisture over long periods.

Workup Workflow (DOT Visualization)

Figure 2: Downstream processing workflow for product isolation.

Characterization Data

The identity of the product is confirmed via NMR spectroscopy.[2]

| Nucleus | Shift ( | Multiplicity | Integration | Assignment |

| 3.70 | Singlet | 3H | ||

| (CDCl | 3.65 | Multiplet | 1H | |

| 3.22 | Singlet | 2H | ||

| 2.85 | Multiplet | 2H | Piperidine C2/C6 (eq) | |

| 2.30 | Multiplet | 2H | Piperidine C2/C6 (ax) | |

| 1.90 | Multiplet | 2H | Piperidine C3/C5 | |

| 1.60 | Multiplet | 2H | Piperidine C3/C5 | |

| 171.5 | - | - | ||

| 67.5 | - | - | ||

| 59.5 | - | - | ||

| 51.8 | - | - | ||

| 51.0 | - | - | Piperidine | |

| 34.5 | - | - | Piperidine |

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete reaction or product loss in aqueous layer. | Ensure reaction runs for full 6 hours. During workup, re-extract aqueous layer with DCM (product is moderately polar). |

| O-Alkylation | Base too strong or temperature too high. | Strictly use |

| Quaternization | Excess alkyl halide. | Maintain stoichiometry near 1:1. Do not exceed 1.1 equivalents of methyl bromoacetate. |

| Hydrolysis | Moisture in solvent or prolonged storage. | Use anhydrous ACN. Store product in a desiccator or as an HCl salt. |

Safety & Handling (MSDS Highlights)

-

Methyl Bromoacetate: Highly toxic, corrosive, and a severe lachrymator. MUST be handled in a fume hood. In case of skin contact, wash immediately with PEG-400 or copious water.

-

Acetonitrile: Flammable and toxic (metabolizes to cyanide). Avoid inhalation.

-

Waste Disposal: Segregate halogenated organic waste (DCM extracts) from non-halogenated waste (ACN filtrates).

References

- Regioselectivity in Amines: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed. Wiley-Interscience. (Explains nucleophilicity of amines vs alcohols).

-

Synthesis of Piperidine Derivatives: Journal of Medicinal Chemistry, 2005, 48(6), 1729-1744.

- Protocol Validation: Adapted from standard protocols for "Methyl 2-(piperidin-1-yl)

-

Chemical Data: Sigma-Aldrich Product Specification for 4-Hydroxypiperidine. Link

-

Safety Data: PubChem Compound Summary for Methyl bromoacetate. Link

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Discovery of N-Hydroxypyridinedione-Based Inhibitors of HBV RNase H: Design, Synthesis, and Extended SAR Studies [mdpi.com]

- 3. WO2018082441A1 - Preparation method for 4-methylenepiperidine or acid addition salt thereof - Google Patents [patents.google.com]

- 4. Process For The Preparation Of Linagliptin Via Novel Intermediates [quickcompany.in]

Application Note: Chemoselective N-Alkylation of 4-Hydroxypiperidine with Methyl Bromoacetate

Abstract & Introduction

This application note details a robust, scalable protocol for the N-alkylation of 4-hydroxypiperidine using methyl bromoacetate . The resulting product, methyl 2-(4-hydroxypiperidin-1-yl)acetate , is a critical pharmacophore in the synthesis of opioid analgesics (e.g., fentanyl derivatives), muscarinic antagonists, and various kinase inhibitors.

The primary challenge in this transformation is chemoselectivity . 4-Hydroxypiperidine is an ambident nucleophile containing both a secondary amine and a secondary alcohol. This protocol utilizes soft enolization principles and pKa-controlled basicity to exclusively target the nitrogen atom (

Reaction Mechanism & Chemoselectivity

The Selectivity Challenge

The substrate possesses two nucleophilic sites:

-

Secondary Amine (N-H): pKa

11.0 (conjugate acid). Higher nucleophilicity due to lower electronegativity of Nitrogen compared to Oxygen.[1] -

Secondary Alcohol (O-H): pKa

16.0. Lower nucleophilicity in neutral/mildly basic conditions.

The Solution: Inorganic Carbonate Bases

To ensure N-selectivity, we avoid strong bases (e.g., NaH, KOtBu) which would deprotonate the hydroxyl group (alkoxide formation) and trigger O-alkylation. Instead, we employ Potassium Carbonate (

-

Role of

: It acts as a scavenger for the HBr produced during the reaction. It is not strong enough to deprotonate the alcohol, thereby leaving the oxygen strictly as a spectator. -

Role of Solvent: Acetonitrile (ACN) is preferred over DMF for easier workup (lower boiling point) while maintaining sufficient polarity to solubilize the transition state.

Reaction Scheme (Graphviz)

Figure 1: Mechanistic pathway highlighting the chemoselective N-alkylation favored by mild basic conditions.

Materials & Equipment

Reagents Table

| Reagent | MW ( g/mol ) | Equiv. | Role | Hazards |

| 4-Hydroxypiperidine | 101.15 | 1.0 | Nucleophile | Irritant |

| Methyl Bromoacetate | 152.97 | 1.05 | Electrophile | Lachrymator , Toxic |

| Potassium Carbonate | 138.21 | 1.5 - 2.0 | Base | Irritant, Hygroscopic |

| Acetonitrile (ACN) | 41.05 | N/A | Solvent | Flammable |

Key Equipment

-

Three-neck round-bottom flask (equipped with addition funnel and thermometer).

-

Magnetic stirrer with temperature control.

-

Ice/Water bath.

-

Rotary Evaporator.

-

Vacuum filtration setup (Buchner funnel).

Experimental Protocol

Phase 1: Preparation & Setup

Safety Warning: Methyl bromoacetate is a potent lachrymator (tear gas agent). All operations must be performed inside a functioning fume hood. Double-gloving (Nitrile) is recommended.

-

Drying: Flame-dry or oven-dry the glassware to remove moisture (water can hydrolyze the ester).

-

Solvent Prep: Ensure Acetonitrile is anhydrous. If not, dry over molecular sieves (3Å or 4Å) for 24 hours.

Phase 2: Reaction Execution

-

Dissolution: Charge the flask with 4-Hydroxypiperidine (10.0 g, 99 mmol) and Acetonitrile (100 mL) . Stir until fully dissolved.

-

Base Addition: Add

(20.5 g, 148 mmol, 1.5 eq) in a single portion. The mixture will become a heterogeneous suspension. -

Cooling: Lower the flask into an ice bath and cool the internal temperature to 0–5°C .

-

Why? Controlling the initial exotherm prevents thermal runaway and suppresses any potential O-alkylation or quaternization (over-alkylation).

-

-

Electrophile Addition: Dissolve Methyl Bromoacetate (15.9 g, 104 mmol, 1.05 eq) in a small volume of ACN (10 mL). Add this solution dropwise via the addition funnel over 30–45 minutes .

-

Critical Control Point: Maintain internal temperature < 10°C during addition.[2]

-

-

Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) . Stir vigorously for 4–6 hours .

Phase 3: Monitoring & Workup

-

TLC Monitoring: Use Silica plates.[3]

-

Mobile Phase: DCM:MeOH (9:1) + 1%

(or -

Stain:

or Iodine chamber. -

Observation: The starting material (secondary amine) will disappear. The product (tertiary amine) will appear at a higher

(less polar than SM).

-

-

Filtration: Filter the reaction mixture through a pad of Celite or a sintered glass funnel to remove the solid inorganic salts (

and KBr). Wash the cake with ACN (2 x 20 mL). -

Concentration: Evaporate the filtrate under reduced pressure (Rotavap) at 40°C to yield a viscous yellow/orange oil.

-

Purification (Optional): The crude purity is typically >90%. If higher purity is required:

-

Distillation: High vacuum distillation (if scale permits).

-

Column Chromatography: Silica gel, eluting with DCM -> 5% MeOH/DCM.

-

Workflow Diagram (Graphviz)

Figure 2: Operational workflow for the synthesis of Methyl 2-(4-hydroxypiperidin-1-yl)acetate.

Data Analysis & Validation

To confirm the structure and ensure no O-alkylation occurred, analyze the 1H NMR data.

| Signal Region | Multiplicity | Integration | Assignment | Diagnostic Note |

| Singlet (s) | 3H | Methyl ester protons. | ||

| Singlet (s) | 2H | Key Indicator: Alpha-protons to the nitrogen. If O-alkylation occurred, this shift would differ significantly. | ||

| Multiplet (m) | 2H | Ring | Protons adjacent to ring nitrogen. | |

| Multiplet (m) | 1H | Methine proton at C4. |

Self-Validation Check:

-

Absence of NH: The broad singlet for the secondary amine (usually

1.5-2.0 ppm) must be absent. -

Presence of OH: A broad singlet for the hydroxyl group should still be visible (exchangeable with

), confirming it was not alkylated.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Product lost in water layer during workup. | The product is polar. Avoid aqueous extraction if possible. Use dry loading for columns or simply filter and concentrate. |

| O-Alkylation Observed | Base too strong or temp too high. | Ensure |

| Quaternization (Salt) | Excess Methyl Bromoacetate. | Strictly control stoichiometry to 1.05 eq. Do not use large excess "to drive completion." |

| Incomplete Reaction | Particle size of | Use powdered anhydrous |

References

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for Nucleophilic Substitution and Chemoselectivity).

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

-

PubChem. (n.d.). Methyl bromoacetate (Compound Summary). National Library of Medicine. Retrieved October 26, 2023, from [Link]

-

ScienceMadness Discussion. (2022). Best Conditions For N-Alkylation? (Community discussion on carbonate bases for alkylation).[5] Retrieved from [Link]

-

ResearchGate. (2016). Why N-alkylation is more favorable than O-alkylation? (Theoretical grounding on nucleophilicity). Retrieved from [Link]

Sources

Catalytic hydrogenation involving Methyl 2-(4-hydroxypiperidin-1-yl)acetate

Application Note: Chemoselective Catalytic Hydrogenation of Methyl 2-(4-oxopiperidin-1-yl)acetate

Executive Summary

This application note details the protocol for the chemoselective catalytic hydrogenation of Methyl 2-(4-oxopiperidin-1-yl)acetate (the "Ketone precursor") to Methyl 2-(4-hydroxypiperidin-1-yl)acetate (the "Target Alcohol").